sodium;ethenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

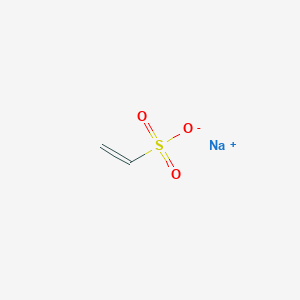

Sodium ethenesulfonate, also known as sodium vinylsulfonate, is a chemical compound with the formula C2H3NaO3S. It is a white crystalline solid that is highly soluble in water. This compound is widely used in various industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium ethenesulfonate can be synthesized through the reaction of ethene with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure the efficient formation of the desired product .

Industrial Production Methods: In industrial settings, sodium ethenesulfonate is often produced in large quantities using continuous flow reactors. This method allows for the precise control of reaction parameters, leading to high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium ethenesulfonate undergoes various chemical reactions, including:

Addition Reactions: It can participate in polymerization reactions to form poly(anionic) polymers.

Substitution Reactions: It can react with nucleophiles to form substituted sulfonates.

Common Reagents and Conditions:

Oxidizing Agents: Sodium ethenesulfonate can be oxidized using agents like hydrogen peroxide.

Reducing Agents: It can be reduced using agents such as sodium borohydride.

Major Products:

Polymers: The polymerization of sodium ethenesulfonate results in the formation of various poly(anionic) polymers.

Substituted Sulfonates: Substitution reactions yield a range of sulfonate derivatives.

Wissenschaftliche Forschungsanwendungen

Applications in Polymer Chemistry

1. Polymer Synthesis:

Sodium ethenesulfonate serves as a monomer in the production of various copolymers, especially in the synthesis of water-soluble polymers. These polymers are utilized in applications such as:

- Superabsorbent Polymers: Used in hygiene products like diapers due to their high water retention capacity.

- Coatings and Adhesives: Enhances adhesion properties and improves moisture resistance.

2. Conductive Polymers:

In the field of electronics, sodium ethenesulfonate is incorporated into conductive polymer formulations. These materials are essential for applications such as:

- Flexible Electronics: Used in organic light-emitting diodes (OLEDs) and solar cells.

- Sensors: Enhances the conductivity of polymer-based sensors.

Surfactant Applications

1. Surfactant Production:

Sodium ethenesulfonate is a key ingredient in the formulation of surfactants, particularly for personal care products. Its mild nature makes it suitable for:

- Skin Cleansers: Added to baby soaps and shampoos due to its compatibility with sensitive skin.

- Household Cleaning Products: Improves foaming properties while maintaining skin safety.

2. Enhanced Performance in Electroplating:

In electroplating baths, sodium ethenesulfonate is used to improve the quality of metal deposits. It allows for higher current densities and better surface finishes compared to traditional agents.

Biochemical Applications

1. Biological Buffers:

Sodium ethenesulfonate is utilized in the preparation of biological buffers such as HEPES and MES. These buffers are crucial for maintaining pH stability in biochemical experiments.

2. Drug Delivery Systems:

Research indicates that sodium ethenesulfonate can enhance the solubility and bioavailability of certain pharmaceuticals, making it a candidate for drug formulation studies.

Case Study 1: Use in Superabsorbent Polymers

A study demonstrated that incorporating sodium ethenesulfonate into polyacrylate matrices significantly increased the water absorption capacity of superabsorbent polymers. The resulting materials showed a water retention ratio of up to 300 times their weight, making them ideal for use in personal hygiene products.

Case Study 2: Conductive Polymer Applications

Research published in a leading journal highlighted the role of sodium ethenesulfonate in enhancing the conductivity of polyaniline-based composites. The composites exhibited improved electrical properties, making them suitable for flexible electronic applications.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Polymer Chemistry | Superabsorbent Polymers | High water retention |

| Conductive Polymers | Enhanced electrical properties | |

| Surfactant Production | Personal Care Products | Mildness and skin compatibility |

| Household Cleaning Products | Improved foaming and cleaning efficiency | |

| Biochemical Applications | Biological Buffers | pH stability in biochemical assays |

| Drug Delivery Systems | Enhanced solubility and bioavailability |

Wirkmechanismus

The mechanism of action of sodium ethenesulfonate involves its ability to participate in various chemical reactions due to the presence of the ethenesulfonate group. This group can undergo addition and substitution reactions, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

- Sodium methanesulfonate

- Sodium ethanesulfonate

- Sodium propanesulfonate

Comparison: Sodium ethenesulfonate is unique due to its ability to form poly(anionic) polymers, which are not as easily synthesized using other sulfonate compounds. Additionally, its high solubility in water and stability under various conditions make it a preferred choice in many industrial applications .

Eigenschaften

IUPAC Name |

sodium;ethenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3S.Na/c1-2-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYYYTVSBPRQCN-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.